molecular formula C17H17ClN2O6 B12421899 Thalidomide-5-PEG2-Cl

Thalidomide-5-PEG2-Cl

Cat. No.: B12421899
M. Wt: 380.8 g/mol
InChI Key: HAGULBIOKGWWFS-UHFFFAOYSA-N
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Description

Thalidomide-5-PEG2-Cl is a compound derived from Thalidomide, designed to act as a cereblon ligand. It is primarily used in the recruitment of CRBN protein, which is a component of the E3 ubiquitin ligase complex. This compound can be conjugated to a protein ligand via a linker to produce proteolysis-targeting chimeras (PROTACs) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-5-PEG2-Cl involves the conjugation of Thalidomide with a polyethylene glycol (PEG) linker and a chloride group. The process typically includes the following steps:

    Activation of Thalidomide: Thalidomide is first activated by reacting with a suitable activating agent.

    PEGylation: The activated Thalidomide is then reacted with a PEG linker under controlled conditions to form Thalidomide-PEG.

    Chlorination: Finally, the Thalidomide-PEG is chlorinated to produce this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents.

    Reduction: It can also be reduced under specific conditions using reducing agents.

    Substitution: The chloride group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly used for substitution reactions.

Major Products:

Scientific Research Applications

Thalidomide-5-PEG2-Cl has a wide range of applications in scientific research:

Mechanism of Action

Thalidomide-5-PEG2-Cl exerts its effects by binding to cereblon (CRBN), a component of the E3 ubiquitin ligase complex. This binding facilitates the recruitment of the target protein to the ubiquitin-proteasome system, leading to its selective degradation. The molecular targets include transcription factors such as IKZF1 and IKZF3, which are involved in various cellular processes .

Comparison with Similar Compounds

    Lenalidomide: Another Thalidomide derivative with similar cereblon-binding properties.

    Pomalidomide: A more potent derivative used in the treatment of multiple myeloma.

    Thalidomide-PEG2-NH2: A similar compound with an amine group instead of chloride.

Uniqueness: Thalidomide-5-PEG2-Cl is unique due to its specific chloride group, which allows for versatile chemical modifications and conjugations. This makes it particularly useful in the synthesis of PROTACs and other therapeutic agents .

Properties

Molecular Formula

C17H17ClN2O6

Molecular Weight

380.8 g/mol

IUPAC Name

5-[2-(2-chloroethoxy)ethoxy]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

InChI

InChI=1S/C17H17ClN2O6/c18-5-6-25-7-8-26-10-1-2-11-12(9-10)17(24)20(16(11)23)13-3-4-14(21)19-15(13)22/h1-2,9,13H,3-8H2,(H,19,21,22)

InChI Key

HAGULBIOKGWWFS-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCOCCCl

Origin of Product

United States

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